gamma-Hexabromocyclododecane

描述

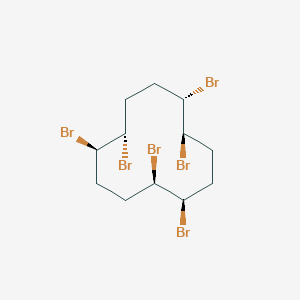

- Gamma-Hexabromocyclododecane (HBCD) : A high production volume chemical used as a flame retardant. It exhibits properties of persistent organic pollutants and is highly lipophilic, accumulating in biota (Heeb et al., 2005).

Synthesis Analysis

- Synthesis Process : HBCD is synthesized by the addition reaction of cyclododecatriene with bromine in a mixture of alcohol and chloroform. Optimal conditions include a 1:1 ratio of alcohol to chloroform, simultaneous dropwise addition, and specific molar ratios for reactants (Y. Li-Juan, 2012).

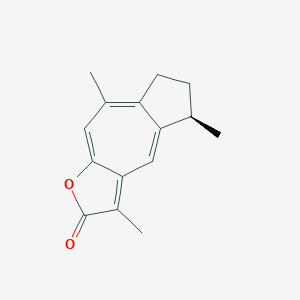

Molecular Structure Analysis

- Stereogenic Centers and Isomers : HBCD has six stereogenic centers, leading to 16 possible stereoisomers including six pairs of enantiomers and four meso forms. X-ray diffraction analysis helps in determining the absolute configurations of these stereoisomers (Heeb et al., 2007).

Chemical Reactions and Properties

- Isomerization : HBCD isomers can undergo regio- and stereoselective isomerization, especially at elevated temperatures. For example, gamma-HBCD can transform into alpha-HBCD, altering the diastereomeric ratio of an HBCD mixture (Heeb et al., 2008).

Physical Properties Analysis

- Solid-state Conformations : In solid state, vicinal dibromides in HBCDs adopt a synclinal conformation. An extended triple turn consisting of arrangements of synclinal and antiperiplanar torsion angles is a unique structural motif common to HBCD conformations (Heeb et al., 2007).

Chemical Properties Analysis

- Thermodynamics and Photochemical Properties : Studies using density functional theory (DFT) and time-dependent DFT calculations reveal that alpha-HBCD is the most stable among the isomers. These studies also provide insights into the UV absorption spectra, predicting photodegradation and photostereoisomerization trends of HBCDs under UV illumination (Zhao et al., 2010).

科学研究应用

Isomerization Studies : Research by Heeb et al. (2008) found that gamma- to alpha-HBCD isomerization is regio- and stereoselective, with only two bromine atoms migrating, potentially altering the diastereomeric ratio of a HBCD mixture. This study contributes to understanding the chemical behavior of HBCD isomers (Heeb et al., 2008).

Environmental and Biological Accumulation : Covaci et al. (2006) highlighted that HBCDs are ubiquitous contaminants in the environment and humans, with higher concentrations near point sources and potential biomagnification in top predators. This underscores the environmental persistence of HBCD (Covaci et al., 2006).

Health and Biological Effects :

- Almughamsi and Whalen (2015) demonstrated that exposure to HBCD may disrupt immune regulation mediated by IFN-γ, with the p44/42 (ERK1/2) MAPK pathway playing a key role in HBCD-induced increases in IFN-γ secretion (Almughamsi & Whalen, 2015).

- Zhang et al. (2008) found that individual enantiomers of HBCDs show different cytotoxicities, suggesting that environmental and human health risks should be evaluated at the individual enantiomer level (Zhang et al., 2008).

Biodegradation and Environmental Fate : A study by Davis et al. (2006) showed that microorganisms in wastewater sludge and freshwater aquatic sediments can complete debromination of HBCD through dihaloelimination, producing less brominated compounds, thereby impacting its environmental fate (Davis et al., 2006).

Synthesis and Characterization : Arsenault et al. (2007) focused on the synthesis of minor components delta- and epsilon-HBCD in commercial hexabromocyclododecane, which is formed by bromination of trans,trans,trans-cyclododecatriene (ttt-CDT). This research contributes to the understanding of the chemical synthesis and properties of HBCD (Arsenault et al., 2007).

安全和危害

未来方向

属性

IUPAC Name |

(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromocyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIGXXQKDWULML-MOCCIAMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](CC[C@@H]([C@@H](CC[C@H]([C@@H]1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873773, DTXSID701016671 | |

| Record name | (+/-)-gamma-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-gamma-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

gamma-Hexabromocyclododecane | |

CAS RN |

134237-52-8, 678970-17-7 | |

| Record name | γ-Hexabromocyclododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134237-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Hexabromocyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134237528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Hexabromocyclododecane, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0678970177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-gamma-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-gamma-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-HEXABROMOCYCLODODECANE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11I055K0BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .GAMMA.-HEXABROMOCYCLODODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1Y9J11RMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

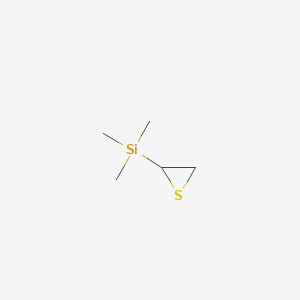

![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)